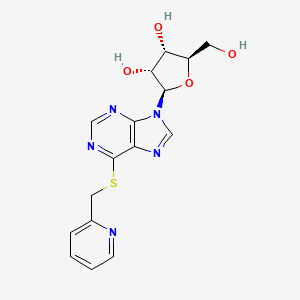
6-(2-Pyridylmethylthio)-9-beta-D-ribofuranosyl-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Pyridylmethylthio)-9-beta-D-ribofuranosyl-9H-purine is a compound known for its significant antiviral properties. It is widely employed in addressing viral infections, including hepatitis B and C. The compound’s mechanism of action involves the targeted inhibition of viral RNA synthesis, thereby impeding the replication process and preventing further dissemination of the virus.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Pyridylmethylthio)-9-beta-D-ribofuranosyl-9H-purine typically involves the coupling of a pyridylmethylthio group with a ribofuranosyl-purine moiety. The reaction conditions often require the use of specific catalysts and solvents to facilitate the coupling process. For instance, Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be employed for this purpose .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to accommodate larger quantities. This often requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve high yield and purity while maintaining cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
6-(2-Pyridylmethylthio)-9-beta-D-ribofuranosyl-9H-purine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups .
科学研究应用
6-(2-Pyridylmethylthio)-9-beta-D-ribofuranosyl-9H-purine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies related to viral replication and inhibition, providing insights into the mechanisms of viral infections.
Medicine: Its antiviral properties make it a potential candidate for the development of antiviral drugs, particularly for treating hepatitis B and C.
Industry: The compound’s unique chemical properties make it useful in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 6-(2-Pyridylmethylthio)-9-beta-D-ribofuranosyl-9H-purine involves the targeted inhibition of viral RNA synthesis. This is achieved by binding to specific molecular targets within the viral replication machinery, thereby preventing the virus from replicating and spreading. The compound’s molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with key enzymes and proteins essential for viral replication.
相似化合物的比较
Similar Compounds
Similar compounds to 6-(2-Pyridylmethylthio)-9-beta-D-ribofuranosyl-9H-purine include other nucleoside analogs and antiviral agents, such as:
Acyclovir: Used to treat herpes simplex virus infections.
Ribavirin: Used to treat respiratory syncytial virus and hepatitis C.
Lamivudine: Used to treat hepatitis B and HIV.
Uniqueness
What sets this compound apart from these similar compounds is its specific mechanism of action and its efficacy against a broader range of viral infections. Additionally, its unique chemical structure allows for targeted inhibition of viral RNA synthesis, making it a promising candidate for further research and development.
属性
分子式 |
C16H17N5O4S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H17N5O4S/c22-5-10-12(23)13(24)16(25-10)21-8-20-11-14(21)18-7-19-15(11)26-6-9-3-1-2-4-17-9/h1-4,7-8,10,12-13,16,22-24H,5-6H2/t10-,12-,13-,16-/m1/s1 |
InChI 键 |
MYLPTWRLZBDWTN-XNIJJKJLSA-N |
手性 SMILES |
C1=CC=NC(=C1)CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
规范 SMILES |
C1=CC=NC(=C1)CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)
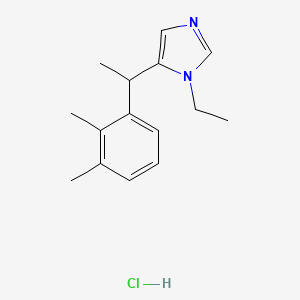
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B13863521.png)
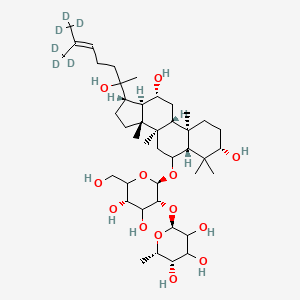
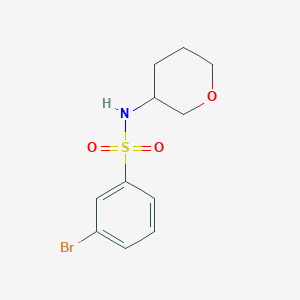
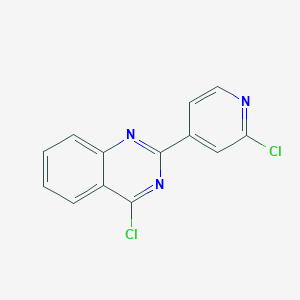
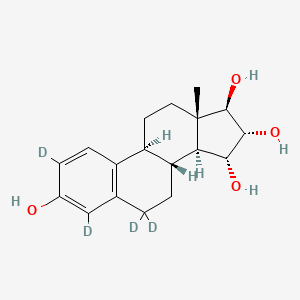
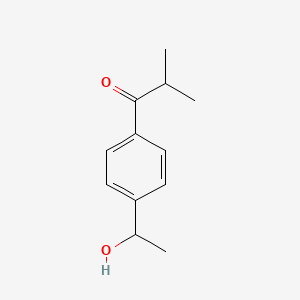
![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)

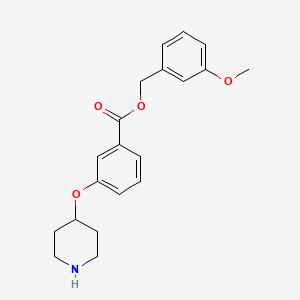
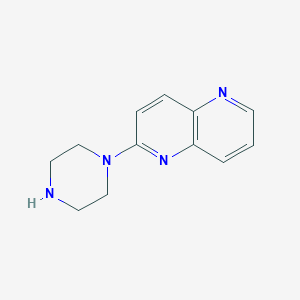
![4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide](/img/structure/B13863597.png)
![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)
